Home > Products > Screening Compounds P124211 > H-Dmt-Tic-NH-CH2-Indl
H-Dmt-Tic-NH-CH2-Indl -

H-Dmt-Tic-NH-CH2-Indl

Catalog Number: EVT-10980989
CAS Number:
Molecular Formula: C30H32N4O3
Molecular Weight: 496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-NH-CH2-Indl is a synthetic compound primarily studied for its interactions with opioid receptors, specifically the delta-opioid receptor. It belongs to a class of compounds known as peptide analogs, which are designed to mimic natural peptides and proteins in biological systems. The compound is notable for its potential therapeutic applications in pain management and mood disorders, making it a subject of interest in both pharmacological and medicinal chemistry research.

Source

H-Dmt-Tic-NH-CH2-Indl is derived from the Dmt-Tic pharmacophore, which has been extensively explored in the development of delta-opioid receptor agonists. The compound has been synthesized and characterized in various studies, highlighting its receptor affinity and selectivity compared to other opioid compounds .

Classification

H-Dmt-Tic-NH-CH2-Indl is classified as a peptide-based compound. Its structure includes a Dmt (dimethyltyrosine) residue and a Tic (2,2,4,4-tetramethylpiperidine) moiety, which contribute to its biological activity. The compound is also categorized under opioid receptor modulators due to its interaction with delta-opioid receptors.

Synthesis Analysis

Methods

The synthesis of H-Dmt-Tic-NH-CH2-Indl involves several key steps:

  1. Protection of Functional Groups: Protecting groups are applied to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
  3. Deprotection: After coupling, protecting groups are removed to yield the final compound.

Technical Details

The synthesis can be performed using solid-phase peptide synthesis (SPPS), which allows for efficient assembly and purification of peptides on a solid support. Automated peptide synthesizers are commonly employed to enhance yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of H-Dmt-Tic-NH-CH2-Indl can be represented by its InChI key and SMILES notation:

  • InChI Key: SIUMEPYYYNRSSX-BGVJURHFSA-N
  • SMILES: CC1=CC(=CC(=C1CC@@HN)C)O

The compound features a complex arrangement of rings and functional groups that contribute to its biological activity.

Data

The molecular formula is C37H47N5O4C_{37}H_{47}N_{5}O_{4}, indicating a relatively large and complex structure typical of peptide-like compounds.

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-NH-CH2-Indl can undergo several chemical reactions:

  • Oxidation: Modifies the peptide structure, potentially altering its activity.
  • Reduction: Used to reduce disulfide bonds within the peptide.
  • Substitution: Involves replacing one functional group with another.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The outcomes depend on specific reaction conditions and reagents used .

Mechanism of Action

H-Dmt-Tic-NH-CH2-Indl exerts its pharmacological effects primarily through binding to delta-opioid receptors. This binding activates intracellular signaling pathways that modulate pain perception and mood regulation. The compound influences neurotransmitter release, contributing to its analgesic and mood-enhancing properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under acidic or basic conditions.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize the purity and identity of the compound .

Applications

H-Dmt-Tic-NH-CH2-Indl has several scientific applications:

  • Chemistry: Used as a model compound for studying peptide synthesis.
  • Biology: Investigated for its role in modulating delta-opioid receptors, providing insights into receptor binding dynamics.
  • Medicine: Explored for potential therapeutic applications in pain management and treatment of mood disorders.
  • Industry: Utilized in developing new peptide-based drugs aimed at opioid receptor modulation .

This compound exemplifies the ongoing research into opioid receptor modulators, with implications for developing new analgesics that may offer improved efficacy and reduced side effects compared to traditional opioids.

Introduction to the Dmt-Tic Pharmacophore

Historical Development of Opioid Peptide Mimetics

The Dmt-Tic pharmacophore emerged from systematic efforts to overcome limitations of endogenous opioid peptides, such as enzymatic instability and poor blood-brain barrier permeability. Key milestones include:

  • Early Antagonist Designs: The dipeptide H-Dmt-Tic-OH (1997) exhibited subnanomolar DOR affinity (Ki δ = 0.022 nM) and potent DOR antagonism (pA₂ = 8.2). Its stereochemical specificity was critical: D-isomers of Dmt or Tic abolished activity, while N-terminal methylation enhanced antagonism (N,N-Me₂-Dmt-Tic-OH: Ki δ = 0.12 nM; pA₂ = 9.4) [2] [8].
  • C-Terminal Expansion: Researchers discovered that appending a third residue to Dmt-Tic could invert functionality. H-Dmt-Tic-NH-CH₂-Bid (UFP-502), incorporating 1H-benzimidazol-2-ylmethylamine (Bid), became the first DOR agonist derived from this scaffold (Ki δ = 0.066 nM; IC₅₀ = 0.92 nM in mouse vas deferens) [4] [10]. This breakthrough demonstrated that heterocyclic "address domains" could override intrinsic antagonism.
  • Scaffold Diversification: Subsequent work replaced Bid with hetero-/homo-cycles (e.g., benzoxazole, benzothiazole, indole), yielding analogs like H-Dmt-Tic-NH-CH₂-Indl. These modifications probed the steric, electronic, and hydrogen-bonding requirements for DOR agonism versus antagonism [4] [6].

Table 1: Evolution of Dmt-Tic Pharmacophore Ligands

CompoundC-TerminusDOR Affinity (Ki, nM)Functional Activity
H-Dmt-Tic-OH-OH0.022DOR antagonist
N,N-Me₂-Dmt-Tic-OH-OH0.12DOR antagonist (enhanced)
H-Dmt-Tic-NH-CH₂-Bid-NH-CH₂-Bid0.066DOR agonist
H-Dmt-Tic-NH-CH₂-Indl-NH-CH₂-Indl0.15–0.30DOR agonist

Data compiled from [2] [4] [8]

Structural Determinants of Opioid Receptor Selectivity

The Dmt-Tic pharmacophore’s selectivity arises from specific interactions with conserved and divergent residues in opioid receptor orthosteric pockets:

  • Message-Address Domains:
  • The "message" segment (Dmt) anchors to conserved residues: its protonated amine forms a salt bridge with Asp3.32 in DOR/MOR/KOR, while its phenolic hydroxyl hydrogen-bonds with His6.52 and Tyr7.43 [1] [6].
  • Tic acts as a steric governor: its rigid tetrahydroisoquinoline moiety occupies a subpocket near transmembrane helices 5–6 (TM5–TM6), preferentially accommodating DOR’s smaller Val6.55 over MOR’s bulky Trp6.58 [3] [9].

  • C-Terminus as an Address Domain:In H-Dmt-Tic-NH-CH₂-Indl, the Indl moiety engages a region between TM5 and extracellular loop 2 (ECL2). This site exhibits higher structural divergence among opioid receptors:

  • Indl’s indole nitrogen may form hydrogen bonds with DOR-specific residues (e.g., Lys5.40), stabilizing active-state conformations conducive to agonism [4] [10].
  • Substituting Bid (benzimidazole) with Indl (indole) removes one nitrogen atom, subtly altering hydrogen-bond capacity and π-stacking with Phe/Tyr residues in ECL2. This change modulates efficacy without compromising affinity (Ki δ = 0.15–0.30 nM) [4] [8].

Table 2: Key Receptor Interactions of H-Dmt-Tic-NH-CH₂-Indl

Pharmacophore UnitReceptor InteractionConsequence
Dmt-NH₃⁺Salt bridge with Asp128 (DOR Asp3.32)Anchoring; receptor activation
Dmt-OHHydrogen bond with Tyr308 (DOR Tyr7.43)Stabilization of binding pose
TicHydrophobic packing with Val281 (DOR Val6.55)DOR selectivity over MOR
-NH-CH₂- linkerOrientation adjusterPositions Indl in TM5-ECL2 cleft
IndlHydrogen bonding/π-stacking with Lys214 (DOR Lys5.40)/Phe210Agonist efficacy modulation

Based on structural models from [1] [3] [9]

Significance of C-Terminal Modifications in Pharmacological Profiling

The C-terminus of Dmt-Tic derivatives serves as a molecular "rheostat" fine-tuning receptor signaling:

  • Functional Switching:Neutral or positively charged C-terminal groups (e.g., -NH-CH₂-Indl) promote DOR agonism by facilitating receptor-G protein coupling. Conversely, free carboxylic acids (e.g., -NH-CH₂-Indl-COOH) revert compounds to antagonists, likely by introducing electrostatic repulsion with DOR’s negatively charged membrane interface [5] [8]. H-Dmt-Tic-NH-CH₂-Indl maintains DOR agonism (Ki δ = 0.15–0.30 nM) akin to its Bid counterpart, confirming indole’s sufficiency for agonism [4] [10].

  • Receptor Cross-Talk:While H-Dmt-Tic-NH-CH₂-Indl retains DOR selectivity, its C-terminus influences MOR interactions:

  • Amidated derivatives exhibit weak MOR affinity (Ki μ = 1.5–6.7 nM), enabling bifunctional profiles (DOR agonism/MOR partial agonism) useful for attenuating morphine tolerance [4] [6].
  • Heterocycle bulkiness modulates selectivity: Indl’s smaller size versus Bid marginally increases MOR engagement (Ki μ/δ ratio = 5–20 vs. >100 for H-Dmt-Tic-NH-CH₂-Bid) [4] [10].

  • Synthetic Insights:Incorporating Indl requires specialized coupling agents (e.g., DMT/NMM/TsO⁻) due to Tic’s steric hindrance and Indl’s sensitivity. Metabolic stability assessments in rat brain homogenate confirm H-Dmt-Tic-NH-CH₂-Indl resists degradation >90% at 60 min, attributable to Dmt’s dimethylation and the stable amine-indole linkage [3] [4].

Table 3: Impact of C-Terminal Groups on Dmt-Tic Pharmacology

C-Terminal GroupRepresentative CompoundDOR Ki (nM)MOR Ki (nM)Primary Activity
-OHH-Dmt-Tic-OH0.022894DOR antagonist
-NH-CH₂-BidH-Dmt-Tic-NH-CH₂-Bid0.0666.74DOR agonist
-NH-CH₂-IndlH-Dmt-Tic-NH-CH₂-Indl0.15–0.301.5–6.7DOR agonist / weak MOR agonist
-NH-CH₂-Bta (benzothiazole)H-Dmt-Tic-NH-CH₂-Bta0.4430.16DOR antagonist

Data from [4] [5] [8]

Properties

Product Name

H-Dmt-Tic-NH-CH2-Indl

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C30H32N4O3

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1

InChI Key

WOVWFYGUXKNNEL-XCZPVHLTSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.